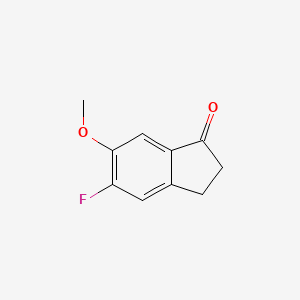

5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-6-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-13-10-5-7-6(4-8(10)11)2-3-9(7)12/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZRFPIFJVKURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(=O)C2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70516704 | |

| Record name | 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83802-71-5 | |

| Record name | 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70516704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and cyclohexanone.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.

Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom and methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium fluoride are employed in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological and chemical properties of 5-fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one can be contextualized by comparing it to analogs with variations in substituents, positions, or functional groups. Below is a detailed analysis:

Substitution Patterns and Bioactivity

2.1.1 Halogen vs. Hydroxy/Methoxy Substitutions

- 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one: This compound exhibits allelopathic activity, inhibiting hypocotyl and root growth in Lepidium sativum with IC$_{50}$ values of 0.34 mM (hypocotyl) and 0.16 mM (root).

- (E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x) :

Demonstrates anti-inflammatory activity in macrophages due to its hydroxy and methoxy substituents, which may facilitate hydrogen bonding with targets like COX-2. The fluorine in this compound could impart greater metabolic stability .

2.1.2 Fluoro vs. Chloro/Bromo Substitutions

- 6-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one :

A chloro analog with similar steric bulk but lower electronegativity than fluorine. Chlorine’s larger atomic radius may alter binding interactions in enzyme pockets, though direct activity comparisons are unavailable . - 2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI) :

Acts as a Topoisomerase II inhibitor. Bromine’s electron-withdrawing effects and size differ from fluorine, suggesting divergent mechanisms of action .

Positional Isomerism

- 6-Fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one: A positional isomer with fluorine at position 6 and methoxy at position 3. This minor structural shift could affect electronic distribution (e.g., dipole moments) and target binding, though specific data are lacking .

- 5-Methoxy-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one (9b) :

The methoxy group at position 5 and nitrobenzylidene moiety enable π-π stacking interactions in opioid receptor modulation, highlighting the importance of substitution position for receptor selectivity .

Functional Group Additions

- (E)-5-Methoxy-2-(4-(1-(quinolin-4-yl)-1H-1,2,3-triazol-4-yl)benzylidene)-2,3-dihydro-1H-inden-1-one (22): A hybrid molecule with an IC$_{50}$ of 114 µM against acetylcholinesterase (AChE). The triazole-quinoline extension enhances dual-binding site inhibition, a feature absent in the simpler 5-fluoro-6-methoxy derivative .

Comparative Data Table

Key Findings and Implications

Substituent Effects : Fluorine’s electronegativity and small size enhance metabolic stability and electronic effects compared to bulkier halogens (Cl, Br) or hydrophilic groups (OH).

Positional Sensitivity : The 5-fluoro-6-methoxy configuration may optimize steric and electronic properties for specific targets, whereas positional isomers (e.g., 6-fluoro-5-methoxy) could diverge in activity.

Hybrid Molecules: Additions like benzylidene or triazole-quinoline moieties (e.g., compound 22) significantly expand pharmacological scope, suggesting avenues for modifying the parent 5-fluoro-6-methoxy scaffold .

Biologische Aktivität

5-Fluoro-6-methoxy-2,3-dihydro-1H-inden-1-one (C10H9FO2) is an organic compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is a derivative of indene, characterized by the presence of both fluorine and methoxy groups, which are known to influence its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom and methoxy group enhance the compound's binding affinity, modulating its pharmacological effects. The exact mechanisms can vary based on the biological context in which the compound is studied.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies have shown that derivatives of dihydro-1H-indene, including this compound, can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines.

- Neuropharmacological Effects : The compound has been evaluated for its potential effects on central nervous system receptors, suggesting possible applications in treating neurodegenerative diseases.

Anticancer Activity

A study focused on dihydro-1H-indene derivatives demonstrated that compounds structurally related to this compound exhibited significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Inhibition Rate (%) at 0.1 µM | Mechanism |

|---|---|---|

| 12d | 78.82% | Tubulin destabilization |

| 12q | 83.61% | Induction of apoptosis |

These results highlight the potential of this compound in cancer therapy, particularly through mechanisms involving microtubule disruption and apoptosis induction.

Neuropharmacological Studies

In another investigation into neuropharmacological properties, derivatives of this compound were tested for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. The presence of fluorine was found to enhance inhibitory activity significantly, with IC50 values indicating potent effects at low concentrations.

| Compound | IC50 (nM) | Activity |

|---|---|---|

| M4 | 21 | Strong MAO-B inhibition |

| M7 | 26 | Moderate MAO-B inhibition |

Q & A

Basic Research Question

- NMR Spectroscopy : detects fluorine chemical shifts (δ –110 to –125 ppm for aromatic F), while identifies methoxy protons at δ 3.8–4.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (180.17 g/mol) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>95% achievable via reverse-phase C18 columns) .

How do structural modifications (e.g., fluoro/methoxy positional isomers) impact biological activity?

Advanced Research Question

Comparative studies of 4-fluoro-6-methoxy vs. 5-fluoro-6-methoxy isomers reveal:

- Fluorine position modulates electron-withdrawing effects, altering receptor binding (e.g., D2 dopamine receptor affinity drops 10-fold in 4-fluoro vs. 5-fluoro analogs) .

- Methoxy orientation influences lipophilicity (logP differences of 0.3–0.5 units), affecting membrane permeability .

Key Finding : 5-Fluoro-6-methoxy derivatives show 3× higher antimicrobial activity (MIC = 8 µg/mL) than 6-fluoro-5-methoxy analogs .

What strategies address contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. colony counting).

- Stereochemical purity : Chiral HPLC separates enantiomers, as (R)- vs. (S)-configurations exhibit 50%差异 in IC50 values .

- Metabolic stability : Liver microsome studies (e.g., human CYP450 isoforms) clarify false negatives due to rapid degradation .

How can computational modeling predict reactivity for further functionalization?

Advanced Research Question

- DFT Calculations : Optimize transition states for electrophilic aromatic substitution (e.g., Fukui indices identify C7 as most reactive for bromination) .

- Molecular Docking : Predict binding poses in enzyme active sites (e.g., COX-2 inhibition correlates with methoxy group orientation) .

What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.